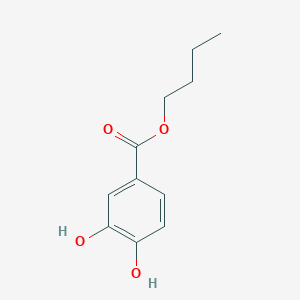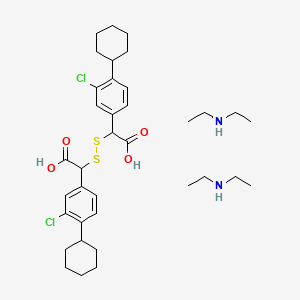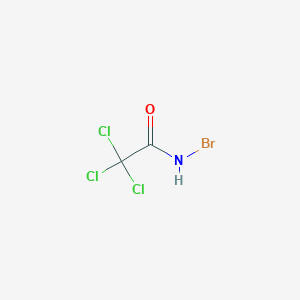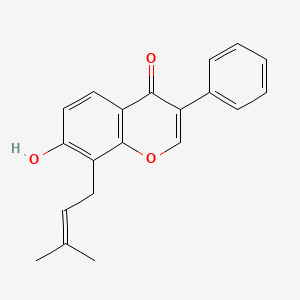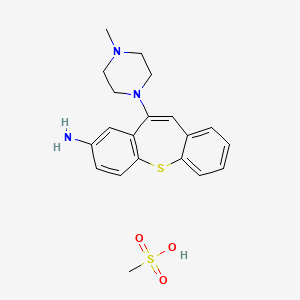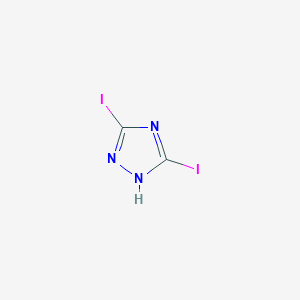
3,5-Diiodo-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diiodo-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of two iodine atoms at the 3 and 5 positions of the triazole ring. Triazoles, including this compound, are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-1H-1,2,4-triazole typically involves the iodination of 1H-1,2,4-triazole. One common method is the reaction of 1H-1,2,4-triazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the 3 and 5 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Diiodo-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger heterocyclic systems
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Cycloaddition: Catalysts such as copper(I) or ruthenium(II) are used in cycloaddition reactions
Major Products: The major products formed from these reactions include various substituted triazoles, triazolium salts, and larger heterocyclic compounds .
Aplicaciones Científicas De Investigación
3,5-Diiodo-1H-1,2,4-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of antifungal, antibacterial, and anticancer agents.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Materials Science: It is used in the development of advanced materials such as polymers and supramolecular systems.
Agriculture: The compound is explored for its potential as a pesticide or herbicide .
Mecanismo De Acción
The mechanism of action of 3,5-Diiodo-1H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it often acts by inhibiting enzymes or interfering with the biosynthesis of essential biomolecules. For example, triazole derivatives are known to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, thereby exhibiting antifungal activity .
Comparación Con Compuestos Similares
- 3,5-Dinitro-1H-1,2,4-triazole
- 3,5-Diamino-1H-1,2,4-triazole
- 3,5-Dibromo-1H-1,2,4-triazole
Comparison: 3,5-Diiodo-1H-1,2,4-triazole is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and biological activity compared to other halogenated triazoles. For instance, the iodine atoms enhance the compound’s ability to participate in substitution reactions and increase its lipophilicity, which can affect its biological interactions .
Propiedades
Número CAS |
28194-08-3 |
|---|---|
Fórmula molecular |
C2HI2N3 |
Peso molecular |
320.86 g/mol |
Nombre IUPAC |
3,5-diiodo-1H-1,2,4-triazole |
InChI |
InChI=1S/C2HI2N3/c3-1-5-2(4)7-6-1/h(H,5,6,7) |
Clave InChI |
NFCNEDKYXMWATM-UHFFFAOYSA-N |
SMILES canónico |
C1(=NC(=NN1)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


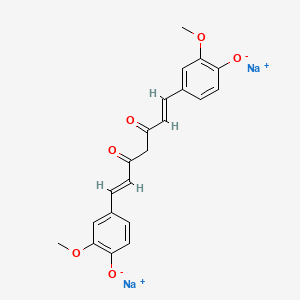
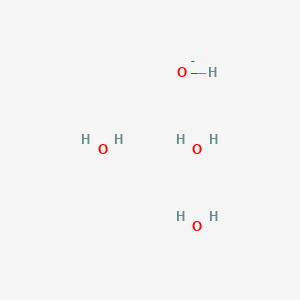
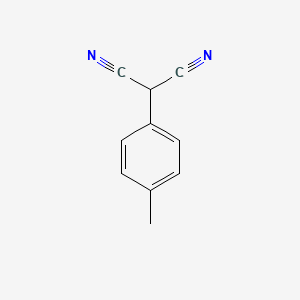

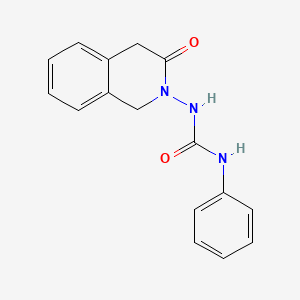
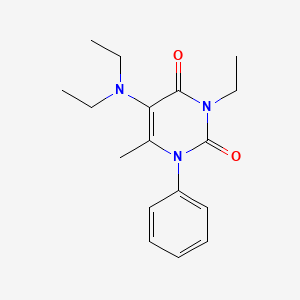
![N-[(4-Nitrophenyl)carbamoyl]acetamide](/img/structure/B14679380.png)

